methyl N-(4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of thiophene rings, a sulfamoyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, which can be synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters.
The next step involves the introduction of the sulfamoyl group, which can be achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide. The final step is the formation of the carbamate group, which can be done by reacting the intermediate with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of methyl N-(4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamate moiety can undergo hydrolysis to release active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to its combination of thiophene rings, sulfamoyl group, and carbamate moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-10-26-11-13)16-3-2-9-27-16/h2-11,19,22H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRGPFMWOHGDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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